

In-Depth Technical Guide: Tolindate (C₁₈H₁₉NOS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tolindate

Cat. No.: B1221583

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolindate, with the molecular formula C₁₈H₁₉NOS, is a novel small molecule identified as a potent agonist of the Pregnane X Receptor (PXR), a key regulator of xenobiotic metabolism. In addition to its PXR activity, **Tolindate** has been recognized for its antifungal properties, characteristic of the thiocarbamate class of compounds. This technical guide provides a comprehensive overview of the current knowledge on **Tolindate**, including its chemical properties, synthesis, mechanism of action, and detailed experimental protocols for its study. Quantitative data are summarized for clarity, and key biological pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the further exploration and potential therapeutic application of **Tolindate**.

Chemical and Physical Properties

Tolindate, also known by its systematic name O-(2,3-dihydro-1H-inden-5-yl) N-methyl-N-(3-methylphenyl)carbamothioate, is a thiocarbamate derivative with the following key properties:

Property	Value	Reference
Molecular Formula	C18H19NOS	--INVALID-LINK--
Molecular Weight	297.42 g/mol	--INVALID-LINK--
Canonical SMILES	<chem>CC1=CC=CC(=C1)N(C)C(=S)OC2=CC3=C(C=C2)CCC3</chem>	--INVALID-LINK--
InChIKey	ANJNOJFLVNXCHT-UHFFFAOYSA-N	--INVALID-LINK--
Appearance	Solid (predicted)	
Solubility	Soluble in organic solvents such as DMSO and ethanol	

Synthesis

A detailed, peer-reviewed synthesis protocol for **Tolindate** is not readily available in the public domain. However, based on general methods for the synthesis of O-aryl N,N-dialkylthiocarbamates, a plausible synthetic route can be proposed. The synthesis would likely involve the reaction of 5-indanol with N-methyl-N-(3-methylphenyl)thiocarbamoyl chloride or a related reactive intermediate.

Proposed Synthetic Protocol

This protocol is a general representation and may require optimization.

Reaction:

Materials:

- 5-indanol
- N-methyl-N-(3-methylphenyl)thiocarbamoyl chloride
- Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

- Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

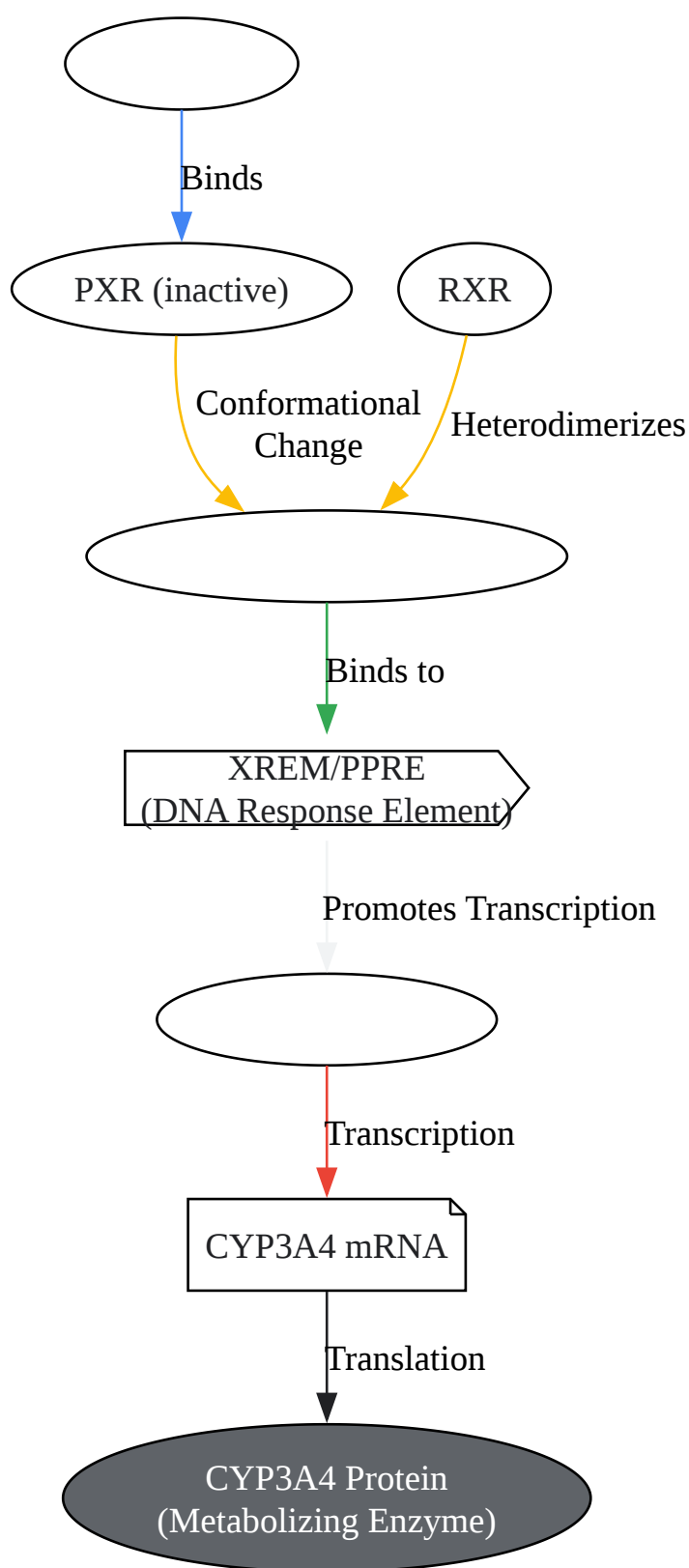
- Dissolve 5-indanol (1 equivalent) in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
- Add the tertiary amine base (1.1-1.5 equivalents) to the solution and stir.
- Slowly add a solution of N-methyl-N-(3-methylphenyl)thiocarbamoyl chloride (1 equivalent) in the same solvent to the reaction mixture at room temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water or a mild aqueous acid.
- Extract the product into an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure **Tolindate**.
- Characterize the final product using spectroscopic methods (^1H NMR, ^{13}C NMR, Mass Spectrometry).

Mechanism of Action

Tolindate exhibits a dual mechanism of action, acting as a PXR agonist and possessing antifungal properties.

Pregnane X Receptor (PXR) Agonism

Tolindate has been identified as a potent agonist of the human Pregnane X Receptor (PXR) with a half-maximal effective concentration (EC₅₀) of 8.3 μM [1]. PXR is a nuclear receptor primarily expressed in the liver and intestine that functions as a xenosensor, regulating the expression of genes involved in drug metabolism and transport, most notably Cytochrome P450 3A4 (CYP3A4).

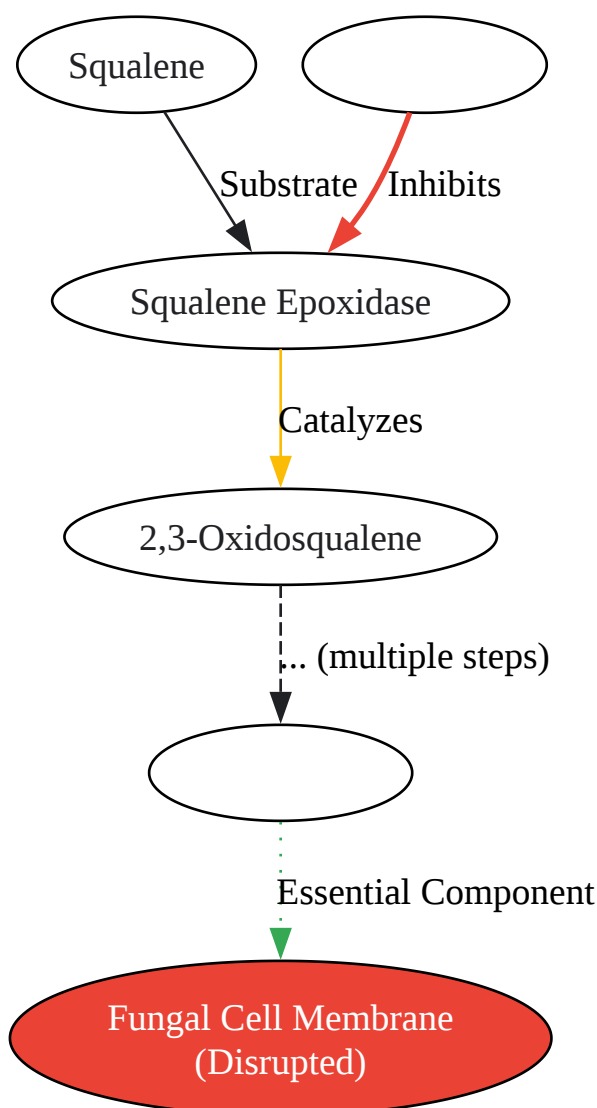


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Antifungal Activity

As a thiocarbamate, **Tolindate** is presumed to exert its antifungal effects through the inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway in fungi.

Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and ultimately, fungal cell death.



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Experimental Protocols

PXR Activation Luciferase Reporter Assay

This protocol is based on the methods described in the Tox21 program for identifying PXR agonists.

Objective: To quantify the ability of **Tolindate** to activate the human PXR.

Materials:

- HepG2 cells stably co-transfected with a human PXR expression vector and a CYP3A4 promoter-driven luciferase reporter vector.
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- **Tolindate** stock solution in DMSO.
- Luciferase assay reagent (e.g., Bright-Glo™).
- White, opaque 96-well or 384-well microplates.
- Luminometer.

Procedure:

- Cell Seeding: Seed the stably transfected HepG2 cells into the microplates at a predetermined optimal density and allow them to attach overnight.
- Compound Treatment: Prepare serial dilutions of **Tolindate** in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Add the diluted **Tolindate** to the cells. Include a vehicle control (DMSO only) and a positive control (e.g., Rifampicin).
- Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
- Luciferase Assay: Equilibrate the plates to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.
- Data Acquisition: Measure the luminescence signal using a luminometer.

- Data Analysis: Normalize the data to the vehicle control. Plot the normalized response against the logarithm of the **Tolindate** concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

CYP3A4 mRNA Expression Analysis by qPCR

Objective: To confirm PXR activation by measuring the induction of its target gene, CYP3A4.

Materials:

- HepaRG cells (or other suitable hepatocyte model).
- **Tolindate**.
- RNA extraction kit.
- cDNA synthesis kit.
- qPCR master mix.
- Primers and probes for human CYP3A4 and a reference gene (e.g., GAPDH, ACTB).
- Real-time PCR instrument.

Procedure:

- Cell Treatment: Treat HepaRG cells with various concentrations of **Tolindate** for 24-48 hours.
- RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- qPCR: Perform quantitative real-time PCR using the synthesized cDNA, qPCR master mix, and specific primers/probes for CYP3A4 and the reference gene.
- Data Analysis: Calculate the relative expression of CYP3A4 mRNA using the $\Delta\Delta C_t$ method, normalizing to the reference gene and the vehicle control.

Antifungal Susceptibility Testing (Broth Microdilution)

While specific data for **Tolindate** is not publicly available, a standard protocol for determining the Minimum Inhibitory Concentration (MIC) is provided.

Objective: To determine the lowest concentration of **Tolindate** that inhibits the visible growth of a fungal strain.

Materials:

- Fungal isolate of interest (e.g., *Candida albicans*, *Aspergillus fumigatus*).
- Standardized broth medium (e.g., RPMI-1640).
- **Tolindate** stock solution in DMSO.
- 96-well microtiter plates.
- Spectrophotometer or plate reader.

Procedure:

- Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.
- Drug Dilution: Prepare serial twofold dilutions of **Tolindate** in the broth medium in the microtiter plate.
- Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).
- Incubation: Incubate the plates at the appropriate temperature and duration for the specific fungal species.
- MIC Determination: Determine the MIC as the lowest concentration of **Tolindate** at which there is a significant inhibition of growth (e.g., 50% or 90% reduction) compared to the growth control, assessed visually or spectrophotometrically.

Quantitative Data Summary

Parameter	Value	Assay	Cell Line	Reference
PXR Activation (EC50)	8.3 μ M	Luciferase Reporter Assay	HepG2 (hPXR-Luc)	[1]
Antifungal Activity (MIC)	Data not publicly available	Broth Microdilution	-	-

Conclusion and Future Directions

Tolindate is a promising molecule with well-defined activity as a potent PXR agonist. Its identification within the Tox21 library screening highlights the power of high-throughput methods in discovering novel bioactive compounds. The established EC50 for PXR activation provides a solid foundation for further studies into its potential to modulate drug metabolism and its implications for drug-drug interactions.

The antifungal properties of **Tolindate**, while recognized, remain less characterized. A significant gap in the current knowledge is the lack of quantitative antifungal activity data (MIC values) against a panel of clinically relevant fungal pathogens. Future research should prioritize the determination of these values and the definitive confirmation of its mechanism of action as a squalene epoxidase inhibitor through enzymatic assays.

Further investigation into the structure-activity relationship of **Tolindate** analogs could lead to the development of more potent and selective PXR modulators or novel antifungal agents. Given its dual activity, **Tolindate** represents an intriguing chemical scaffold for further exploration in both toxicology and infectious disease research.

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References

- 1. Indigo Biosciences Human Pregnane X Receptor (PXR, NR1I2) All-inclusive | Fisher Scientific [fishersci.com]

- To cite this document: BenchChem. [In-Depth Technical Guide: Tolindate (C18H19NOS)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1221583#tolindate-molecular-formula-c18h19nos\]](https://www.benchchem.com/product/b1221583#tolindate-molecular-formula-c18h19nos)

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